2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide
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Overview
Description
2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
Preparation Methods
The synthesis of 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps. The starting materials typically include cyclopropyl, dimethylpyrazole, and fluorobenzyl derivatives. The synthetic route often involves cyclization reactions, followed by functional group modifications to introduce the desired substituents . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a TRK inhibitor, which is important in cancer research.
Medicine: Potential therapeutic agent for treating cancers that involve TRK mutations.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor. Compared to these compounds, 2-[(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-HYDRAZINECARBOTHIOAMIDE exhibits unique structural features that may contribute to its selectivity and potency as a TRK inhibitor.
Properties
Molecular Formula |
C23H23FN8OS |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-[(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C23H23FN8OS/c1-13-20-17(9-19(14-7-8-14)27-21(20)31(2)30-13)22(33)28-29-23(34)26-16-10-25-32(12-16)11-15-5-3-4-6-18(15)24/h3-6,9-10,12,14H,7-8,11H2,1-2H3,(H,28,33)(H2,26,29,34) |
InChI Key |
QEFBTZWHQOWSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=CN(N=C4)CC5=CC=CC=C5F)C |
Origin of Product |
United States |
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